Unii-pyp30I3hvc
Description
UNII-PYP30I3HVC (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, characterized by a fused pyrrole-triazine ring system substituted with two chlorine atoms. Key physicochemical properties include:
- Boiling Point: Not explicitly reported, but predicted to exceed 300°C based on structural analogs.
- Log S (ESOL): -2.29, indicating moderate solubility in aqueous solutions.
- Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor.
- Topological Polar Surface Area (TPSA): 41.6 Ų, suggesting moderate membrane permeability.
The compound is synthesized via a multi-step reaction involving N-ethyldiisopropylamine, potassium iodide, and N,N-dimethylformamide (DMF) under controlled conditions, yielding a purity of ≥95% .
Properties
IUPAC Name |
(4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH.H2O/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12;;/h2-4,10,12-13H,5-6H2,1H3;1H;1H2/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHQIOOVOBDICN-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C2=C(C1)C(=CC=C2)O)O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007885-60-0 | |
| Record name | (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007885600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-4,8-DIOL HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYP30I3HVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate involves several steps. The starting material is typically a substituted benzene derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry
In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for creating high-performance materials and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which underlie its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares UNII-PYP30I3HVC with structurally analogous heterocyclic compounds, focusing on molecular properties, bioactivity, and synthetic pathways. Data are derived from experimental and computational studies .
Key Comparisons :
Structural Variations :
- This compound and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine share dichloro substitutions but differ in ring fusion (triazine vs. pyridine), impacting electronic properties.
- The isopropyl group in 4-chloro-5-isopropylpyrrolotriazine enhances lipophilicity (Log S = -2.85 vs. -2.29 for this compound), reducing aqueous solubility.
Bioactivity Profiles: Log S Values: this compound (-2.29) exhibits better solubility than 4-chloro-5-isopropylpyrrolotriazine (-2.85) but poorer than 7-chloro-1-methylpyrazolopyridine (-1.98), likely due to steric and polarity differences. Bioavailability: 7-Chloro-1-methylpyrazolopyridine has the highest score (0.68), attributed to its lower molecular weight and fewer hydrogen bond donors.
Synthetic Complexity :
- This compound requires iodide-mediated coupling in DMF, while 5,7-dichloro-pyrrolopyridine is synthesized via direct cyclization, reducing reaction steps .
- 4-Chloro-5-isopropylpyrrolotriazine involves isopropyl group introduction, necessitating additional purification steps.
Hazard Profiles :
- All compounds carry H315 (skin irritation) and H335 (respiratory irritation), but 7-chloro-1-methylpyrazolopyridine uniquely includes H318 (eye damage), reflecting its reactive pyrazole core.
Research Findings and Implications
- Pharmacological Potential: this compound’s moderate bioavailability and solubility make it a candidate for further derivatization, particularly in kinase inhibitor development.
- Safety : Shared hazards (H315, H319, H335) across analogs underscore the need for stringent handling protocols in laboratory settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
